Cas no 100208-33-1 (Hexanedioic acid,1,6-bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester)

Hexanedioic acid,1,6-bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester structure
100208-33-1 structure
Product Name:Hexanedioic acid,1,6-bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester
Numero CAS:100208-33-1
MF:C30H54O8
MW:542.744970798492
CID:187702
PubChem ID:113437
Update Time:2025-04-19

Hexanedioic acid,1,6-bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexanedioic acid,1,6-bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester
    • bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate
    • bis[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] hexanedioate
    • Bis(1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl) adipate
    • EINECS 309-234-0
    • Hexanedioic acid bis[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] ester
    • 100208-33-1
    • NS00066618
    • Bis{2,2,4-trimethyl-1-[(2-methylpropanoyl)oxy]pentan-3-yl} hexanedioate
    • Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl]adipate
    • Bis(1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) adipate
    • SCHEMBL9718333
    • DTXSID00905263
    • Inchi: 1S/C30H54O8/c1-19(2)25(29(9,10)17-35-27(33)21(5)6)37-23(31)15-13-14-16-24(32)38-26(20(3)4)30(11,12)18-36-28(34)22(7)8/h19-22,25-26H,13-18H2,1-12H3
    • Chiave InChI: OBTPBXTVFUGBNW-UHFFFAOYSA-N
    • Sorrisi: O(C(CCCCC(=O)OC(C(C)C)C(C)(C)COC(C(C)C)=O)=O)C(C(C)C)C(C)(C)COC(C(C)C)=O

Proprietà calcolate

  • Massa esatta: 542.38200
  • Massa monoisotopica: 542.38186868g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 38
  • Conta legami ruotabili: 21
  • Complessità: 700
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.6
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • PSA: 105.20000
  • LogP: 6.13320
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.